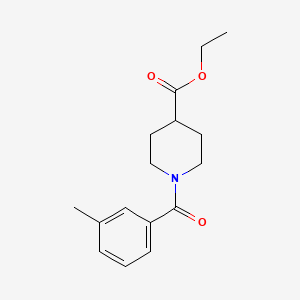![molecular formula C22H28N4 B5857139 1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine](/img/structure/B5857139.png)
1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways, including PI3K/Akt, MAPK, and NF-κB pathways. Additionally, it has been found to interact with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects:
1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine has been found to have various biochemical and physiological effects. It has been shown to regulate glucose metabolism and insulin secretion, reduce oxidative stress and inflammation, and inhibit the growth of cancer cells. Additionally, it has been found to have neuroprotective effects by improving cognitive function and reducing neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine in laboratory experiments is its potential therapeutic applications in various diseases. Additionally, it has been found to have low toxicity and high stability, making it a suitable candidate for drug development. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine. One of the directions is to further investigate its mechanism of action and cellular targets. Additionally, more studies are needed to explore its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Furthermore, the development of more efficient synthesis methods and drug delivery systems may enhance its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, 1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions. Further research is needed to fully understand its therapeutic potential and develop more efficient drug delivery systems.
Métodos De Síntesis
The synthesis of 1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine involves the reaction of 4-(dimethylamino)benzaldehyde with cyclohexyl isocyanide in the presence of a catalyst, followed by the reaction with 2-aminobenzimidazole. The resulting product is purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been studied for its anti-diabetic properties by regulating glucose metabolism and insulin secretion. Furthermore, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
1-cyclohexyl-N-[[4-(dimethylamino)phenyl]methyl]benzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4/c1-25(2)19-11-8-17(9-12-19)15-23-18-10-13-22-21(14-18)24-16-26(22)20-6-4-3-5-7-20/h8-14,16,20,23H,3-7,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURYSUIEJJUHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5857061.png)
![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5857063.png)

![1-[2-(3-methyl-4-nitrophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5857066.png)
![(3-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5857083.png)

![2-fluoro-N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5857096.png)



![6-(4-chlorophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5857130.png)

![7-methyl-2-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5857159.png)
![ethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate](/img/structure/B5857172.png)